molecular formula C17H18FN5O B6687089 (6-fluoro-4-methyl-1H-indol-2-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

(6-fluoro-4-methyl-1H-indol-2-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

Cat. No.: B6687089
M. Wt: 327.36 g/mol
InChI Key: GYWHNLGTNUSYKB-ZDUSSCGKSA-N
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Description

The compound (6-fluoro-4-methyl-1H-indol-2-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is a synthetic organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of a fluoro-substituted indole ring, a triazole moiety, and a pyrrolidine ring, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-4-methyl-1H-indol-2-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The fluoro and methyl substituents can be introduced through electrophilic aromatic substitution reactions.

The triazole moiety can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst. The pyrrolidine ring can be introduced through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click reaction and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the triazole moiety, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted position on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its indole core is known to interact with various proteins and enzymes, making it a valuable tool for biochemical research.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities. The presence of the triazole and pyrrolidine moieties may enhance these activities and provide additional therapeutic benefits.

Industry

In industry, the compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the development of new products with improved properties and performance.

Mechanism of Action

The mechanism of action of (6-fluoro-4-methyl-1H-indol-2-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is likely to involve interactions with various molecular targets, including enzymes and receptors. The indole core can interact with aromatic residues in protein active sites, while the triazole and pyrrolidine moieties can form hydrogen bonds and other non-covalent interactions with target molecules. These interactions can modulate the activity of the target proteins and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-fluoro-4-methyl-1H-indol-2-yl)-[(2S)-2-(methylamino)pyrrolidin-1-yl]methanone
  • (6-chloro-4-methyl-1H-indol-2-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
  • (6-fluoro-4-methyl-1H-indol-2-yl)-[(2S)-2-(triazol-1-ylmethyl)piperidin-1-yl]methanone

Uniqueness

The uniqueness of (6-fluoro-4-methyl-1H-indol-2-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone lies in its combination of a fluoro-substituted indole ring, a triazole moiety, and a pyrrolidine ring. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(6-fluoro-4-methyl-1H-indol-2-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O/c1-11-7-12(18)8-15-14(11)9-16(20-15)17(24)23-5-2-3-13(23)10-22-6-4-19-21-22/h4,6-9,13,20H,2-3,5,10H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWHNLGTNUSYKB-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=C(N2)C(=O)N3CCCC3CN4C=CN=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C=C(N2)C(=O)N3CCC[C@H]3CN4C=CN=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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